molecular formula C6H4BrN3 B8053189 2-Amino-6-bromonicotinonitrile

2-Amino-6-bromonicotinonitrile

Cat. No.: B8053189
M. Wt: 198.02 g/mol
InChI Key: BCVWKGMKRRXRHY-UHFFFAOYSA-N
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Description

2-Amino-6-bromonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H4BrN3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a bromine atom at the 6-position of the pyridine ring. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonicotinonitrile can be achieved through several methods. One efficient approach involves the multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the bromination of 2-aminonicotinonitrile, followed by purification processes to obtain the desired product. The use of microwave irradiation has also been reported to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield derivatives with various functional groups replacing the bromine atom.
  • Coupling reactions produce biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-bromonicotinonitrile stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-amino-6-bromopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVWKGMKRRXRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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